(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
T. Yokoyama's study on the acidolysis of lignin model compounds highlights the significance of methoxy and nitro functional groups in understanding lignin's chemical behavior. The research provides insights into the mechanism of bond cleavage, which is crucial for developing environmentally friendly methods for lignin degradation and utilization (Yokoyama, 2015).
Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik's review on photosensitive protecting groups, including the nitrophenyl group, outlines their potential in synthetic chemistry. Such groups are pivotal for controlling reaction pathways, offering a strategic advantage in the synthesis of complex molecules (Amit et al., 1974).
Atmospheric Reactivity of Nitrophenols
The review by Harrison et al. on the atmospheric occurrence and reactivity of nitrophenols, compounds related to the nitrophenyl group, discusses their sources, analytical detection methods, and environmental impact. Understanding these aspects is essential for assessing the atmospheric fate of nitrophenols derived from combustion and industrial processes (Harrison et al., 2005).
Antioxidant Activity of Vitamin Derivatives
Research on the antioxidant activities of vitamin E and C derivatives in various systems, as reviewed by Liu, provides a foundation for developing new antioxidants that could include functional groups similar to those in the target compound. These studies are crucial for designing compounds with enhanced stability and efficiency for pharmaceutical and cosmetic applications (Liu, 1995).
Osthole: Pharmacological Properties
The review on osthole by Zhang et al. covers its broad spectrum of biological and pharmacological properties, offering insights into the potential therapeutic applications of compounds with similar functionalities. Osthole's mechanisms of action suggest a roadmap for exploring the health benefits of structurally related compounds (Zhang et al., 2015).
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMOHYMUMTQBM-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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